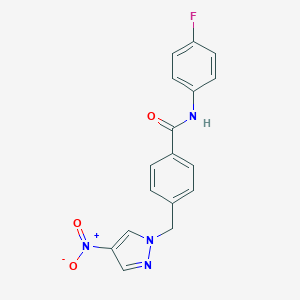
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known for its unique properties that make it a valuable tool in various fields of study, including pharmacology, biochemistry, and neuroscience. In
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide involves its binding to the CB1 receptor and blocking the activity of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide can modulate the activity of the endocannabinoid system and produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity, suppress appetite, and improve mood in animal models. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.
Advantages and Limitations for Lab Experiments
The use of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide in lab experiments has several advantages. It is a highly selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, its use is limited by the fact that it is a chemical compound and may have potential toxicity and side effects. Its effects may also vary depending on the species and strain of animals used in experiments.
Future Directions
There are several future directions for research involving 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic applications in the treatment of various disorders such as obesity, addiction, and anxiety. Further studies are needed to explore its safety and efficacy in human subjects. Another direction is the development of new compounds based on the structure of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide that may have improved selectivity and potency. Finally, there is a need for more research on the endocannabinoid system and its role in various physiological processes, which may lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent and selective antagonist of the CB1 receptor, which is a key target in the endocannabinoid system. This makes it a valuable tool for studying the physiological and behavioral effects of cannabinoids in the brain.
properties
Product Name |
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-chloro-2-ethyl-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-13(12(15)9-17-18)14(19)16-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
InChI Key |
MNRQYQMZIUSRFR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)C |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)


![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)